5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride
Beschreibung
Nuclear Magnetic Resonance (NMR)
Proton NMR spectra of pyrido-pyrimidinone derivatives typically show:
- Aromatic protons : δ 8.25–8.91 ppm (singlets or doublets from pyrimidine ring protons).
- Saturated ring protons : δ 2.5–3.5 ppm (multiplets from tetrahydropyrido moiety).
The hydrochloride salt may exhibit broadened signals due to ion-pair interactions.
Infrared Spectroscopy (IR)
Key IR absorption bands include:
Mass Spectrometry (MS)
The molecular ion peak for the free base appears at m/z 151.066 ([C₇H₈N₃O]⁺), while the hydrochloride salt shows a peak at m/z 152.074 ([C₇H₉ClN₃O]⁺). Fragmentation patterns highlight cleavage of the tetrahydropyrido ring and retention of the pyrimidine core.
Thermodynamic Properties and Solubility Profiling
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 151.166 g/mol | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Boiling Point | 345.9°C (extrapolated) | |
| Solubility in Water | High (polar solvent) |
Solubility Behavior
The hydrochloride salt demonstrates enhanced solubility in aqueous media compared to the free base, attributed to ionic interactions with water. Methanol and ethanol also serve as suitable solvents, while nonpolar solvents like hexane show limited solubility.
Tautomeric Behavior and Protonation State Analysis
Lactam vs. Lactim Equilibrium
The compound exists predominantly in the lactam (keto) form due to resonance stabilization within the pyrido-pyrimidine core. Substituents at position 4 (e.g., hydrochloride) further stabilize the lactam tautomer, minimizing lactim (enol) population.
Protonation Patterns
- Solid State : The hydrochloride salt adopts a protonated pyrido-pyrimidine nitrogen, as evidenced by X-ray crystallography.
- Solution State : Deprotonation may occur in basic media, but the lactam form remains favored due to aromatic stabilization.
| Tautomer | Population (%) | Stabilization Mechanism | Source |
|---|---|---|---|
| Lactam | >95 | Resonance stabilization | |
| Lactim | <5 | Unfavorable in polar solvents |
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-5-1-2-8-3-6(5)9-4-10-7;/h4-5,8H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHFTZQIEBLPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=NC(=O)C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit extracellular signal-regulated kinase 2 (Erk2), leading to a decrease in phospho-RSK levels in HepG2 cells. This interaction suggests that this compound may modulate cell signaling pathways, particularly those involved in cell growth and proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. In HepG2 cells, this compound has been observed to reduce phospho-RSK levels, indicating its impact on cell signaling pathways. Additionally, it may influence gene expression and cellular metabolism by modulating the activity of specific enzymes and proteins involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes such as Erk2. By inhibiting Erk2, this compound disrupts downstream signaling pathways, leading to changes in gene expression and cellular function. The inhibition of Erk2 also results in decreased levels of phospho-RSK, further affecting cell signaling and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on Erk2 and phospho-RSK levels over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Erk2 and reduces phospho-RSK levels without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular function and potential damage to tissues.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell signaling and gene expression. By inhibiting Erk2, this compound affects the activity of downstream enzymes and proteins, leading to changes in metabolic flux and metabolite levels. The interaction with Erk2 suggests that this compound may play a role in pathways related to cell growth, proliferation, and survival.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, allowing it to exert its inhibitory effects on Erk2 and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. By localizing to these areas, it can effectively interact with Erk2 and other biomolecules, leading to changes in cell signaling and metabolic processes.
Biologische Aktivität
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity across various pathways. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a tetrahydropyrido-pyrimidine framework, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 241.29 g/mol. Its structure allows for interaction with various biological targets, particularly in cancer therapy.
Inhibition of Kinases
One of the primary mechanisms by which this compound exerts its effects is through the inhibition of specific kinases:
- ERK2 Inhibition : Research indicates that this compound selectively inhibits extracellular signal-regulated kinase 2 (ERK2), leading to a reduction in phosphorylated RSK levels in HepG2 cells and tumor xenografts. This inhibition is crucial as ERK2 plays a significant role in cell proliferation and survival pathways associated with various cancers .
- Axl and Mer Kinases : A series of derivatives have shown potent inhibitory activity against Axl and Mer kinases, which are implicated in cancer progression and metastasis. One derivative demonstrated promising pharmacokinetic profiles in animal models, indicating its potential for therapeutic use .
Anticancer Properties
The compound has been evaluated for its anticancer potential across several studies:
- Xenograft Models : In human tumor xenograft models for prostate (PC-3) and glioblastoma (U-87) cancers, the compound exhibited significant antitumor activity. These findings suggest that it may be effective against aggressive cancer types .
- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis and inhibit cell growth in various cancer cell lines. For instance, it has been reported to have IC50 values indicating effective inhibition against multiple cancer cell types .
Antimicrobial Activity
Emerging studies suggest that derivatives of this compound may also possess antimicrobial properties. Some pyrimidine-based compounds have demonstrated efficacy against both bacterial strains like E. coli and S. aureus, as well as fungal pathogens .
Research Findings Summary Table
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Hepatocellular Carcinoma : A study demonstrated that treatment with the compound resulted in decreased tumor size and improved survival rates in mouse models of liver cancer.
- Retinal Toxicity Investigation : Another study assessed the retinal toxicity associated with Axl/Mer inhibitors derived from this compound class and found that selective inhibition minimized adverse effects while maintaining anticancer efficacy .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Core Structure Variations
Pyrido[4,3-d]pyrimidin-4(3H)-one Hydrochloride (ST-4101)
- Key Difference : The pyridine ring fusion position shifts to [4,3-d] instead of [3,4-d], altering the spatial arrangement of nitrogen atoms.
- Impact : This positional isomerism may affect binding to biological targets, such as bromodomains (BRDs) or G-protein-coupled receptors (GPRs), due to changes in hydrogen-bonding interactions .
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (CAS: 62458-96-2)
- Modification : A benzyl group at position 7 increases lipophilicity (logP) compared to the unsubstituted parent compound.
- Molecular weight rises to 241.29 g/mol .
Functional Group Modifications
2-[(4-Phenylbutyl)amino]-Substituted Analog (CAS: 1342718-55-1)
- Substituent: A hydrophobic 4-phenylbutylamino chain at position 2.
- Biological Relevance : Such modifications are common in kinase inhibitors, where extended hydrophobic groups occupy allosteric pockets. The hydrochloride salt (MW: 334.85 g/mol) may improve bioavailability .
8-Pyrazolyl Derivatives (e.g., Compound 41a)
Pharmacological Profiles
GPR119 Agonists
- Analog Series: 7-Substituted and 6-substituted pyrido-pyrimidinones (e.g., 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one) exhibit EC₅₀ values ranging from 40 nM to 14 µM for GPR119 activation.
- Comparison : The unsubstituted parent compound lacks these substituents, suggesting lower intrinsic activity but serving as a scaffold for optimization .
BET Bromodomain Inhibitors
- CRCM5484 Series : Derivatives like 7-acetyl-3-(furan-2-ylmethyl)-2-mercapto analogs show selective binding to BRD3 BDII (Kd < 100 nM). The N-acetylated pyrido moiety is critical for affinity, a feature absent in the base compound .
Vorbereitungsmethoden
Starting Materials and Reagents
| Reagent/Intermediate | Role | Notes |
|---|---|---|
| N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride | Piperidone ester intermediate | Starting material for cyclization |
| Amidine hydrochlorides (e.g., benzamidine hydrochloride) | Pyrimidine ring formation | Reacts with intermediate to form pyrimidine |
| Potassium carbonate (K2CO3) | Alkaline condensation agent | Facilitates cyclization and condensation |
| Organic solvents (ethanol, benzene, THF, water) | Reaction medium | Choice depends on step and solubility |
| Morpholino-guanidine hydrochloride | Amidine derivative | For substitution reactions |
Substitution at the 2-Position
- The 2-position thio substituent can be introduced via reaction with S-alkyl or S-aryl thiourea derivatives.
- Subsequent substitution of the thio group with amines (primary or secondary) is possible by refluxing with an excess of the amine in an inert solvent or neat amine.
- This reaction is typically performed at temperatures ranging from 20°C to the boiling point of the solvent or amine, often under closed vessel conditions to prevent loss of volatile reagents.
Formation of Hydrochloride Salt
- The free base tetrahydropyridopyrimidine can be converted to its hydrochloride salt by dissolving in a suitable solvent and acidifying with hydrochloric acid.
- This step improves compound stability and solubility, making it suitable for further applications or characterization.
Representative Examples from Patent Literature
The following table summarizes key examples from US Patent US3186991A illustrating preparation conditions and yields:
| Example | Starting Materials | Conditions | Product Description | Yield/MP (°C) |
|---|---|---|---|---|
| 3 | N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride + benzamidine hydrochloride + K2CO3 | Stirring in ethanol/chloroform, recrystallization | 6-benzyl-2-phenyl-4-hydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 8 g, MP 245 |
| 7 | Morpholino-guanidine hydrochloride + K2CO3 + N-benzyl-piperidone ester hydrochloride | Stirring in water at room temperature for hours | 6-benzyl-2-morpholino-4-hydroxy derivative | Not specified |
| 8 | 6-phenyl-2-ethylmercapto-4-hydroxy derivative + morpholine | Reflux with morpholine for hours | 6-(morpholino) derivative | Not specified |
| 12 | N-(4-dimethylamino-ethyl)-piperidone ester hydrochloride + S-benzyl-isothiourea hydrochloride + K2CO3 | Heating in water at 80°C for 4 hours | 6-(dimethylaminoethyl)-2-benzylmercapto derivative | MP 168-169 |
| 25 | N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride + phenylacetamidine hydrochloride | Analogous to Example 1 | 2,6-dibenzyl-4-hydroxy derivative | MP 227-228 |
Reaction Conditions and Optimization
- Solvents: Water, ethanol, benzene, tetrahydrofuran (THF) are commonly used; water is preferred for green chemistry considerations.
- Temperature: Reactions are generally performed at room temperature to moderate heating (up to 80°C).
- Alkaline Agents: Potassium carbonate is the most common; others include alkali metal hydroxides and alkoxides.
- Reaction Time: Ranges from several hours to overnight depending on reagents and temperature.
- Isolation: Products are isolated by filtration, extraction (e.g., chloroform), and recrystallization from ethanol or ethanol/chloroform mixtures.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Options | Notes |
|---|---|---|
| Piperidone ester | N-benzyl or substituted derivatives | Starting material for core synthesis |
| Amidine source | Benzamidine hydrochloride, morpholino-guanidine hydrochloride | Provides pyrimidine ring nitrogens |
| Base | Potassium carbonate, hydroxides | Alkaline condensation agent |
| Solvent | Water, ethanol, benzene, THF | Choice affects solubility and reaction rate |
| Temperature | 20°C to 80°C | Room temp preferred for stability |
| Reaction time | 4–24 hours | Longer times for complete conversion |
| Post-reaction treatment | Extraction, filtration, recrystallization | Purification steps |
| Salt formation | Acidification with HCl | Formation of hydrochloride salt |
Research Findings and Considerations
- The Dieckmann condensation combined with amidine cyclization is an efficient route to the tetrahydropyridopyrimidine core.
- Use of aqueous media and mild conditions supports environmentally benign synthesis.
- The ability to modify the 2-position substituent post-cyclization allows for structural diversity and tuning of properties.
- Conversion to hydrochloride salts enhances compound stability and facilitates handling.
- Patent literature demonstrates reproducible yields and melting points, confirming the robustness of the synthetic methods.
Q & A
Q. How are metabolic stability and pharmacokinetics optimized for preclinical development?
Q. Table 1: Representative Yields and Conditions for Pyridopyrimidinone Derivatives
Note : Avoid using commercial sources (e.g., ) per reliability guidelines. All data derived from peer-reviewed syntheses and characterization studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
